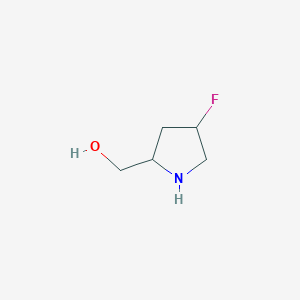

(4-Fluoropyrrolidin-2-YL)methanol

Description

(4-Fluoropyrrolidin-2-yl)methanol is a fluorinated pyrrolidine derivative characterized by a hydroxymethyl group at the 2-position and a fluorine atom at the 4-position of the pyrrolidine ring. Its stereoisomeric forms, such as (2S,4S) and (2R,4R), are critical for applications in medicinal chemistry and materials science. The compound is often utilized as a chiral building block in pharmaceutical synthesis due to fluorine’s ability to enhance metabolic stability and binding affinity . Hydrochloride salts (e.g., CAS 623583-08-4) are common, improving solubility for industrial applications .

Properties

Molecular Formula |

C5H10FNO |

|---|---|

Molecular Weight |

119.14 g/mol |

IUPAC Name |

(4-fluoropyrrolidin-2-yl)methanol |

InChI |

InChI=1S/C5H10FNO/c6-4-1-5(3-8)7-2-4/h4-5,7-8H,1-3H2 |

InChI Key |

GDLHZOVMBZPGEL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC1CO)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

{1-[(4-Methylphenyl)sulfonyl]pyrrolidin-2-yl}methanol (CAS 91645-35-1)

- Key Differences : Incorporates a sulfonyl group at the pyrrolidine nitrogen, enhancing electron-withdrawing effects and stability.

- Applications : Acts as a protected intermediate in organic synthesis, contrasting with the fluorine-driven bioactivity of the target compound .

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol

- Applications : Likely used in heterocyclic chemistry for ligand design, differing from the fluorine’s stereoelectronic role in the target compound .

(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol (CAS 2091713-65-2)

Stereochemical Variations

Physicochemical Properties

- Solubility: The hydrochloride salt of (4-Fluoropyrrolidin-2-yl)methanol (CAS 623583-08-4) offers improved aqueous solubility compared to non-ionic derivatives .

- Stability : Fluorine’s electronegativity increases ring stability, whereas sulfonyl or pyridine substituents introduce steric or electronic effects that may reduce reactivity .

Commercial Availability

- Discontinued Forms: Some stereoisomers (e.g., CymitQuimica’s ((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol HCl) are discontinued, limiting accessibility .

- Active Products: [(2R,4R)-4-Fluoropyrrolidin-2-yl]methanol HCl (CAS 2306246-87-5) remains available via suppliers like Aladdin Scientific (100 mg, 97% purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.